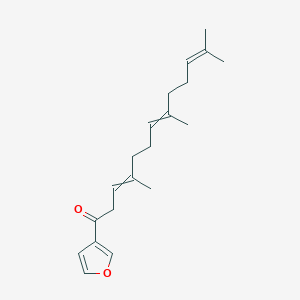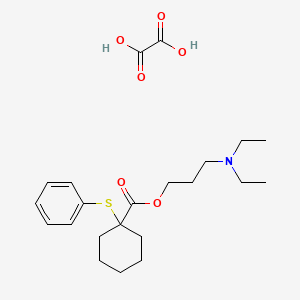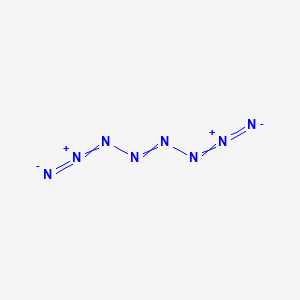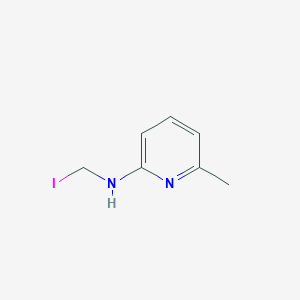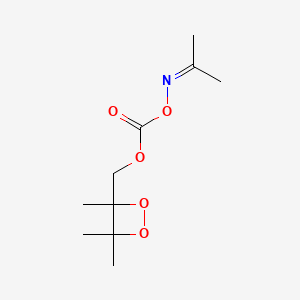
2-Propanone, O-(((3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy)carbonyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, O-(((3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy)carbonyl)oxime is a complex organic compound with a unique structure that includes a dioxetane ring
Preparation Methods
The synthesis of 2-Propanone, O-(((3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy)carbonyl)oxime involves multiple steps. One common method includes the reaction of 2-propanone with hydroxylamine to form the oxime, followed by the introduction of the dioxetane moiety through a series of reactions involving appropriate reagents and conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propanone, O-(((3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy)carbonyl)oxime has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and reactions.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxetane ring can undergo chemiluminescent reactions, making it useful in various analytical techniques. The oxime group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar compounds include:
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Known for its applications in organic synthesis.
2-Propanone, 1-(4-methoxyphenyl)-: Used in the production of fragrances and flavors.
2-Propanone, 1-methoxy-: Employed in various industrial applications. Compared to these compounds, 2-Propanone, O-(((3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy)carbonyl)oxime is unique due to its dioxetane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
109123-71-9 |
|---|---|
Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(propan-2-ylideneamino) (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
InChI |
InChI=1S/C10H17NO5/c1-7(2)11-14-8(12)13-6-10(5)9(3,4)15-16-10/h6H2,1-5H3 |
InChI Key |
JCSJBESOXHUCDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)OCC1(C(OO1)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


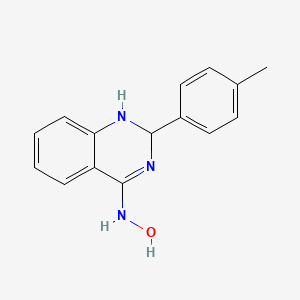
![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
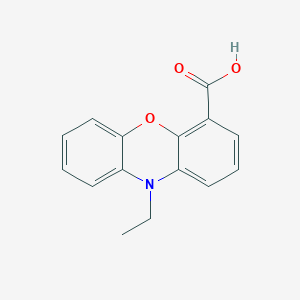
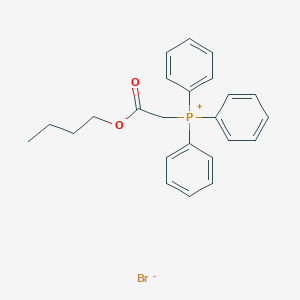
![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)
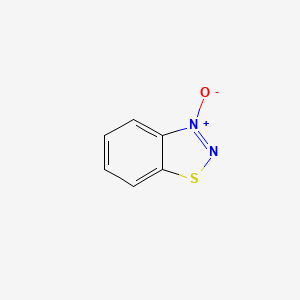
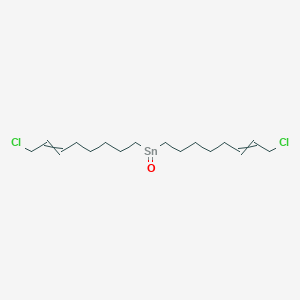
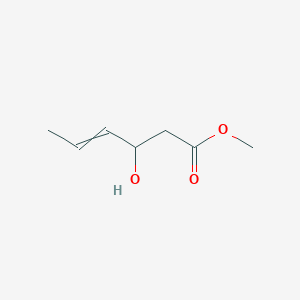
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
